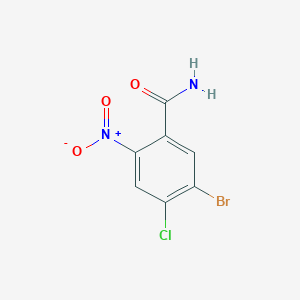

5-Bromo-4-chloro-2-nitrobenzamide

描述

Contextualization of Substituted Benzamides in Organic Synthesis and Material Science

Substituted benzamides are a cornerstone of organic chemistry, with their structural motif present in a vast array of natural products, pharmaceuticals, and functional materials. The amide bond, central to their structure, is of paramount importance in industrial and pharmaceutical chemistry. In the realm of drug discovery, benzamide (B126) derivatives have been explored for a wide range of biological activities, including as anti-inflammatory, anticancer, antidiabetic, and antimicrobial agents. researchgate.netresearchgate.net Their ability to participate in hydrogen bonding and act as chelating agents also contributes to their diverse applications. researchgate.net

Beyond pharmaceuticals, substituted benzamides are pivotal in materials science. Their rigid aromatic core and the potential for strong intermolecular interactions, such as hydrogen bonding, make them excellent candidates for the construction of supramolecular assemblies and liquid crystals. The introduction of fluorine, for example, has been shown to suppress disorder in benzamide crystals, which is a critical aspect in the design of advanced functional materials. acs.org

The Unique Role of Halogen and Nitro Substituents in Aromatic Systems

The presence of halogen (bromo and chloro) and nitro groups on the benzamide ring dramatically influences its electronic properties and reactivity. Both halogens and the nitro group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, they exhibit different directing effects in such reactions.

Halogens, despite their electron-withdrawing inductive effect, possess lone pairs of electrons that can be donated to the aromatic ring through resonance. masterorganicchemistry.com This pi-donation, although weak, is sufficient to stabilize the carbocation intermediates formed during electrophilic attack at the ortho and para positions, making halogens ortho-, para-directing. masterorganicchemistry.com

In contrast, the nitro group is a powerful electron-withdrawing group through both inductive and resonance effects, and it is a meta-director in electrophilic aromatic substitution. masterorganicchemistry.com The strong deactivating nature of the nitro group is exploited in many organic reactions, and its ability to be transformed into other functional groups enhances the synthetic utility of nitro-containing compounds. pageplace.desci-hub.se The combination of these substituents on a single aromatic ring creates a complex pattern of reactivity, allowing for selective chemical transformations.

Research Significance of 5-Bromo-4-chloro-2-nitrobenzamide as a Molecular Platform

While direct research on this compound is limited, its structure suggests significant potential as a versatile molecular platform in organic synthesis. The presence of multiple, electronically distinct functional groups—a bromine atom, a chlorine atom, a nitro group, and an amide—on a benzene (B151609) ring offers a multitude of possibilities for further chemical modification.

The synthesis of this compound would likely proceed from its corresponding carboxylic acid, 5-bromo-4-chloro-2-nitrobenzoic acid. chemicalbook.com The conversion of a benzoic acid to a benzamide is a fundamental transformation in organic chemistry, often achieved by first converting the carboxylic acid to a more reactive species like an acid chloride, followed by reaction with ammonia (B1221849) or an amine. acs.orgvedantu.com

The strategic placement of the substituents on the aromatic ring of this compound makes it an attractive starting material for the synthesis of more complex molecules. For instance, the nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions or be diazotized to introduce other functionalities. The halogen atoms provide handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. The amide group itself can also be subjected to various chemical transformations. This multi-functionalized scaffold is therefore a promising building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Physicochemical Properties of this compound and Related Precursors

Below is a table summarizing some of the key physicochemical properties of this compound and its immediate precursor, 5-Bromo-4-chloro-2-nitrobenzoic acid. It is important to note that comprehensive experimental data for this compound is not widely available, and some values may be predicted or based on structurally similar compounds.

| Property | This compound | 5-Bromo-4-chloro-2-nitrobenzoic acid |

| CAS Number | 1820608-87-4 bldpharm.com | 392319-07-2 chemicalbook.com |

| Molecular Formula | C₇H₄BrClN₂O₃ | C₇H₃BrClNO₄ |

| Molecular Weight | 279.48 g/mol | 280.46 g/mol |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Primary Use | Synthetic Intermediate (predicted) | Useful synthetic intermediate chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-4-chloro-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2O3/c8-4-1-3(7(10)12)6(11(13)14)2-5(4)9/h1-2H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFMZQMWFNVVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of 5 Bromo 4 Chloro 2 Nitrobenzamide

Functional Group Transformations and Mechanistic Investigations

The reactivity of 5-Bromo-4-chloro-2-nitrobenzamide is characterized by the selective transformation of its various functional groups.

Amide N-Functionalization and Cleavage Reactions

The amide group provides a site for N-functionalization, allowing for the introduction of various alkyl or aryl substituents. These reactions typically proceed via deprotonation of the amide nitrogen followed by nucleophilic attack on an electrophile. For instance, a series of N-(alkyl/aryl)-substituted 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives have been synthesized. nih.gov In this synthesis, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride was reacted with various anilines, amines, or heterocyclic amines to yield the desired N-substituted benzamides. nih.gov

The amide bond can also be cleaved under specific conditions, although this is generally a less common transformation compared to reactions at the other functional groups.

Reductions and Subsequent Derivatizations of the Nitro Group

The nitro group is a key functional handle, and its reduction to an amino group is a pivotal transformation. This conversion dramatically alters the electronic properties of the aromatic ring, transforming the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

A variety of reagents can be employed for the reduction of aromatic nitro groups, including:

Metals in acidic media (e.g., Sn/HCl, Fe/HCl, Zn/HCl). masterorganicchemistry.comscispace.com

Catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel). masterorganicchemistry.comwikipedia.org

Other reducing agents like sodium hydrosulfite or sodium sulfide. wikipedia.org

The resulting 2-amino-5-bromo-4-chlorobenzamide (B581720) is a versatile intermediate. The newly formed amino group can undergo a wide array of derivatization reactions, including diazotization followed by substitution, acylation, and condensation reactions to form heterocyclic systems. For example, the amino group can be diazotized and subsequently replaced by various other functional groups. researchgate.netresearchgate.net

The high reactivity of the amino group can sometimes lead to multiple substitutions in electrophilic aromatic substitution reactions. To control this, the amino group can be "tamed" by converting it into an amide, for example, by reacting it with acetic anhydride. masterorganicchemistry.com This resulting amide is still an ortho-, para-director but is less activating than the free amine. masterorganicchemistry.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Method | Description |

|---|---|

| Sn/HCl, Fe/HCl, Zn/HCl | Metal in the presence of acid. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂ gas with a metal catalyst (Pd, Pt, Ni). masterorganicchemistry.comwikipedia.org |

| Sodium Hydrosulfite | A common reducing agent. wikipedia.org |

Halogen Exchange and Cross-Coupling Reactions at Bromine and Chlorine Centers

The bromine and chlorine atoms on the aromatic ring are susceptible to displacement and can participate in various cross-coupling reactions. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Halogen Exchange: Halogen exchange reactions, such as the Finkelstein reaction, can be used to replace the bromine or chlorine with another halogen, like iodine. This can be advantageous as iodo-arenes are often more reactive in subsequent cross-coupling reactions. For example, a 5-(bromo or chloro)benzoic acid derivative can be converted to the corresponding 5-iodobenzoic acid derivative in the presence of an iodide salt like sodium iodide or copper(I) iodide. google.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. These reactions typically involve an organometallic reagent and a palladium catalyst. For instance, Pd-catalyzed cross-coupling reactions of 3-bromo-4-chloro-1,2,5-thiadiazole (B8639101) have been used to prepare various 3-substituted-4-chloro-1,2,5-thiadiazoles. researchgate.net The higher reactivity of the bromo substituent allows for selective coupling at that position. researchgate.net

Table 2: Examples of Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Stille Coupling | Organotin reagent | Pd catalyst (e.g., Pd(PPh₃)₄) |

Electrophilic Aromatic Substitution Reactions on the Benzamide (B126) Core

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups (nitro, bromo, and chloro). The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. lumenlearning.com However, the positions on the ring are already substituted. Therefore, further electrophilic substitution on this highly deactivated ring is challenging and would require harsh reaction conditions. If a reaction were to occur, it would likely be directed by the existing substituents to the remaining open position.

Nucleophilic Aromatic Substitution Reactions of Halogen and Nitro Groups

The presence of the strong electron-withdrawing nitro group ortho and para to the halogen atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r). youtube.commasterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen or the nitro group), forming a resonance-stabilized intermediate called a Meisenheimer complex. libretexts.orglibretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it. youtube.comlibretexts.org

The reactivity order for leaving groups in S_NAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com Therefore, the chlorine atom in this compound would be expected to be more readily displaced by a nucleophile than the bromine atom, assuming the formation of the Meisenheimer complex is the rate-determining step. masterorganicchemistry.com The nitro group itself can also act as a leaving group in some S_NAr reactions, although this is less common than halogen displacement.

The presence of multiple electron-withdrawing groups enhances the rate of nucleophilic aromatic substitution. masterorganicchemistry.com

Cyclization Reactions and Heterocycle Formation via this compound as a Precursor

This compound is a valuable starting material for the synthesis of various heterocyclic compounds. researchgate.netamazonaws.com The key step in many of these syntheses is the reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions.

For example, intramolecular cyclization of related 5-bromo and 5-nitro substituted furanyl amides has been shown to proceed at a faster rate than their unsubstituted counterparts. researchgate.net In one instance, a 5-nitro substituted furanyl amide underwent an unusual isomerization-cyclization under microwave conditions to yield a 1,4-dihydro-2H-benzo google.comlumenlearning.comfuro[2,3-c]pyridin-3-one derivative. researchgate.netnih.gov

The reduction of the nitro group to an amine in this compound provides a 2-amino-5-bromo-4-chlorobenzamide intermediate. This intermediate contains a nucleophilic amino group and electrophilic sites at the halogenated carbons, setting the stage for various cyclization strategies to form fused heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles

The presence of the 2-nitrobenzamide (B184338) core in this compound makes it a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds. A key transformation is the reductive cyclization of the nitro group.

Reductive Cyclization to Form Quinazolinones:

A prominent application of 2-nitrobenzamides is in the synthesis of quinazolin-4(3H)-ones. Research has demonstrated that o-nitrobenzamides can undergo a palladium-catalyzed one-pot reaction with alcohols to yield 2-substituted quinazolin-4(3H)-ones. nih.govrsc.org This process involves a cascade of reactions including the oxidation of the alcohol to an aldehyde, the reduction of the nitro group to an amine via hydrogen transfer, condensation between the newly formed 2-aminobenzamide (B116534) and the aldehyde, and subsequent dehydrogenation to form the quinazolinone ring. nih.govrsc.org

Based on this established methodology, this compound could be utilized to synthesize a range of novel quinazolinone derivatives. The general reaction scheme would involve the reaction of this compound with various alcohols in the presence of a palladium catalyst. The resulting products would be 6-bromo-7-chloro-2-substituted-quinazolin-4(3H)-ones.

Table 1: Potential Synthesis of Quinazolinone Derivatives from this compound

| Reactant (Alcohol) | Potential Product (6-Bromo-7-chloro-2-substituted-quinazolin-4(3H)-one) |

|---|---|

| Benzyl alcohol | 6-Bromo-7-chloro-2-phenylquinazolin-4(3H)-one |

| Cyclohexyl methanol | 6-Bromo-7-chloro-2-cyclohexylquinazolin-4(3H)-one |

| 1-Butanol | 6-Bromo-7-chloro-2-propylquinazolin-4(3H)-one |

| 1-Hexanol | 6-Bromo-7-chloro-2-pentylquinazolin-4(3H)-one |

This synthetic route offers a versatile method for introducing a variety of substituents at the 2-position of the quinazolinone core, depending on the choice of alcohol. The presence of the bromo and chloro substituents on the quinazolinone ring provides further opportunities for derivatization through cross-coupling reactions.

Formation of Benzimidazoles:

Another important class of nitrogen-containing heterocycles that could potentially be synthesized from this compound are benzimidazoles. The synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or their derivatives. organic-chemistry.orgsemanticscholar.org By first reducing the nitro group of this compound to an amine, a substituted o-phenylenediamine (B120857) derivative can be generated. This intermediate, 2-amino-5-bromo-4-chlorobenzamide, could then be cyclized with various reagents to form benzimidazoles.

For instance, a one-pot conversion of aromatic and heteroaromatic 2-nitroamines into 2H-benzimidazoles using formic acid and iron powder has been reported. organic-chemistry.org Applying this to this compound could potentially lead to the formation of 6-bromo-7-chloro-1H-benzimidazole.

Formation of Other Polycyclic Systems

The reactivity of this compound extends beyond the synthesis of simple five- and six-membered heterocycles, offering pathways to more complex polycyclic systems.

Base-Catalyzed Rearrangement to Quinazolines:

Research has shown that 2H-indazole 1-oxides, which can be prepared from 2-nitro-substituted precursors, can undergo base-catalyzed rearrangement to form quinazolines. nih.gov While this approach requires the initial conversion of the benzamide to a different functionality, it highlights the potential of the 2-nitroaryl core for constructing fused heterocyclic systems. The electron-withdrawing nitro group has been observed to accelerate such rearrangements. nih.gov

Intermolecular Cyclization to form Benzo[d]imidazo[2,1-b]thiazoles:

While not a direct reaction of the benzamide itself, the corresponding 2-aminobenzothiazole (B30445) derivative, which could be conceptually derived from this compound through a series of transformations, can undergo intermolecular cyclization with β-ketoesters and amides. nih.gov This reaction, controlled by the choice of reagents (Brønsted base vs. Lewis acid), can lead to the formation of benzo[d]imidazo[2,1-b]thiazoles or benzo organic-chemistry.orgnih.govthiazolo[3,2-a]pyrimidin-4-ones. nih.gov This demonstrates the potential of the core structure to be incorporated into more elaborate polycyclic frameworks.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl alcohol |

| 6-Bromo-7-chloro-2-phenylquinazolin-4(3H)-one |

| Cyclohexyl methanol |

| 6-Bromo-7-chloro-2-cyclohexylquinazolin-4(3H)-one |

| 1-Butanol |

| 6-Bromo-7-chloro-2-propylquinazolin-4(3H)-one |

| 1-Hexanol |

| 6-Bromo-7-chloro-2-pentylquinazolin-4(3H)-one |

| 1,6-Hexanediol |

| 6,6'-(Hexane-1,6-diyl)bis(6-bromo-7-chloroquinazolin-4(3H)-one) |

| 2-amino-5-bromo-4-chlorobenzamide |

| 6-bromo-7-chloro-1H-benzimidazole |

| Formic acid |

| Iron |

| 2H-indazole 1-oxides |

| Quinazolines |

| 2-aminobenzothiazole |

| β-ketoesters |

| β-ketoamides |

| Benzo[d]imidazo[2,1-b]thiazoles |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 4 Chloro 2 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-Bromo-4-chloro-2-nitrobenzamide, ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques would establish the connectivity of the molecular framework.

¹H and ¹³C NMR Chemical Shift Anisotropy and Substituent Effects

The substitution pattern on the benzene (B151609) ring of this compound significantly influences the chemical shifts of the aromatic protons and carbons. The electron-withdrawing nature of the nitro (-NO₂), bromo (-Br), chloro (-Cl), and carboxamide (-CONH₂) groups results in a general deshielding of the aromatic system, causing the corresponding signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene.

¹H NMR Spectroscopy: The molecule possesses two aromatic protons. The proton at the C6 position is expected to be the most downfield signal due to the ortho-nitro group's strong deshielding effect. The proton at the C3 position will also be downfield but likely at a slightly lower chemical shift than the C6 proton. The amide protons (-NH₂) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon atoms directly attached to the electron-withdrawing substituents will be significantly deshielded. The carbonyl carbon of the amide group will appear at a characteristic downfield position. The carbons bearing the nitro, bromo, and chloro groups will also exhibit downfield shifts. The quaternary carbons (C1, C2, C4, C5) will be distinguishable from the protonated carbons (C3, C6) in a ¹³C NMR spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification for Prediction |

| H3 | 7.8 - 8.2 | - | Influenced by the ortho-nitro and meta-bromo groups. |

| H6 | 8.3 - 8.7 | - | Strongly deshielded by the ortho-nitro group. |

| -NH₂ | 7.5 - 8.5 (broad) | - | Chemical shift is variable and depends on solvent and concentration. |

| C1 | - | 135 - 140 | Attached to the amide group. |

| C2 | - | 145 - 150 | Attached to the strongly electron-withdrawing nitro group. |

| C3 | - | 125 - 130 | Protonated aromatic carbon. |

| C4 | - | 130 - 135 | Attached to the chloro group. |

| C5 | - | 115 - 120 | Attached to the bromo group. |

| C6 | - | 130 - 135 | Protonated aromatic carbon. |

| C=O | - | 165 - 170 | Carbonyl carbon of the amide. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the substitution pattern. sigmaaldrich.comtcichemicals.com

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the two aromatic protons (H3 and H6), indicating that they are on the same spin system, though their coupling would be a weak meta-coupling. tcichemicals.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. tcichemicals.com This would allow for the direct assignment of the C3 and C6 signals based on the previously assigned H3 and H6 signals. The amide protons would not show a correlation in a standard HSQC as they are attached to a nitrogen atom.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. tcichemicals.com This is a powerful tool for confirming the positions of the substituents. For example, the H3 proton would be expected to show correlations to the C1, C2, C4, and C5 carbons. The H6 proton would show correlations to the C1, C2, and C4 carbons. The amide protons would show correlations to the C1 and C2 carbons.

Dynamic NMR Studies for Rotational Barriers and Interconversion Phenomena

The C-N bond of the amide group has a partial double bond character, which can lead to restricted rotation at room temperature. This can result in the two amide protons being chemically non-equivalent and appearing as two separate signals in the ¹H NMR spectrum. Dynamic NMR studies, where spectra are acquired at different temperatures, could be used to investigate this rotational barrier. As the temperature is increased, the rate of rotation around the C-N bond increases, and if the coalescence temperature is reached, the two separate signals for the amide protons will merge into a single broad peak. From the coalescence temperature and the initial separation of the signals, the energy barrier for rotation can be calculated.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Modes and Intermolecular Interactions

Vibrational spectroscopy provides information about the functional groups present in a molecule and any intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide (Amide I band) would be a strong absorption around 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) would be observed near 1640-1600 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would give rise to strong absorptions around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. ambeed.comuni.lu The aromatic C-C stretching vibrations would give strong signals in the Raman spectrum. The symmetric stretching of the nitro group is also expected to be a strong Raman band.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| -NH₂ | 3400-3200 (two bands) | Weak | N-H stretching |

| C=O | 1680-1640 (strong) | Medium | Amide I (C=O stretch) |

| -NH₂ | 1640-1600 (medium) | Weak | Amide II (N-H bend) |

| -NO₂ | 1550-1500 (strong) | Medium | Asymmetric N-O stretch |

| -NO₂ | 1360-1320 (strong) | Strong | Symmetric N-O stretch |

| Aromatic C-H | 3100-3000 (medium) | Medium | C-H stretching |

| Aromatic C=C | 1600-1450 (multiple bands) | Strong | C=C stretching |

| C-Cl | 800-600 (medium) | Medium | C-Cl stretching |

| C-Br | 700-500 (medium) | Medium | C-Br stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended conjugation in this compound, involving the benzene ring, the nitro group, and the carbonyl group of the amide, will result in characteristic UV absorptions. The primary electronic transitions expected are π → π* and n → π* transitions. The presence of the various substituents will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. It is anticipated that the spectrum would show strong absorptions in the UV region, likely with a λ(max) between 250 and 350 nm, corresponding to the π → π* transitions of the highly conjugated system. A weaker n → π* transition from the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups may also be observed at a longer wavelength.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₇H₄BrClN₂O₃), the exact mass can be calculated. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would further confirm the elemental composition.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the fragmentation pathways of the molecule. Key fragmentation patterns would likely involve:

Loss of the amide group: Cleavage of the C-C bond between the benzene ring and the carbonyl group, leading to the loss of CONH₂.

Loss of the nitro group: Expulsion of NO₂.

Loss of halogens: Cleavage of the C-Br and C-Cl bonds.

McLafferty rearrangement: If applicable, though less likely for this specific structure.

The analysis of these fragment ions would provide further structural confirmation.

X-ray Crystallography for Solid-State Structural Analysis and Supramolecular Assembly

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. Consequently, detailed experimental data regarding its crystal system, space group, unit cell parameters, and the specific nature of its non-covalent interactions are not available.

While it is not possible to provide a detailed analysis for this compound, the following sections outline the methodologies that would be employed in such a study, drawing on general principles of crystallography and the analysis of related structures.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in the X-ray crystallographic analysis of this compound would involve the determination of its crystal system, space group, and unit cell parameters. This is achieved by analyzing the diffraction pattern of a single crystal of the compound. The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the unit cell, the fundamental repeating unit of the crystal lattice. The space group provides a more detailed description of the symmetry elements within the crystal. The unit cell parameters consist of the lengths of the three axes of the unit cell (a, b, and c) and the angles between them (α, β, and γ).

Hypothetical Data Table for this compound:

| Crystal Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1223.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.890 |

Note: The data in this table is hypothetical and serves as an example of what would be determined in a crystallographic study.

Detailed Analysis of Hydrogen Bonding Networks and Graph Set Notations

A crucial aspect of the solid-state structure of this compound would be the analysis of its hydrogen bonding networks. The amide group (-CONH₂) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). The nitro group (-NO₂) can also act as a hydrogen bond acceptor. Intermolecular hydrogen bonds play a significant role in stabilizing the crystal packing. A detailed analysis would involve identifying all hydrogen bonds, measuring their bond lengths and angles, and describing the resulting network topology using graph set notations.

Characterization of Halogen Bonding Interactions and Their Directionality

The presence of both bromine and chlorine atoms in this compound makes it a prime candidate for forming halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as an oxygen or nitrogen atom. The directionality of these bonds, typically with the C-X···O/N angle close to 180°, is a key characteristic. Analysis would focus on identifying any short Br···O, Br···N, Cl···O, or Cl···N contacts and evaluating their geometry to confirm the presence and nature of halogen bonding.

Theoretical and Computational Chemistry of 5 Bromo 4 Chloro 2 Nitrobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govplos.org DFT calculations would be instrumental in understanding the fundamental properties of 5-Bromo-4-chloro-2-nitrobenzamide.

The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. nih.gov For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Conformational analysis is also crucial, as the rotation around single bonds, particularly the C-C bond connecting the phenyl ring to the amide group and the C-N bond of the amide, can lead to different conformers with varying stabilities. By mapping the potential energy surface as a function of these rotations, the most stable conformer(s) can be identified. The relative energies of these conformers would provide insight into the molecule's flexibility and the predominant shapes it adopts.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | ~1.89 |

| C-Cl Bond Length (Å) | ~1.73 |

| C-N (nitro) Bond Length (Å) | ~1.47 |

| C=O Bond Length (Å) | ~1.24 |

| C-N (amide) Bond Length (Å) | ~1.36 |

| Phenyl Ring C-C Bond Lengths (Å) | ~1.39 - 1.41 |

| O-N-O Angle (nitro) (°) | ~125 |

| C-C-N (amide) Angle (°) | ~118 |

| Dihedral Angle (Phenyl Ring - Amide) (°) | ~20-40 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar organic molecules. Actual values would need to be determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. ufms.brwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO would likely be localized on the substituted benzene (B151609) ring, particularly influenced by the electron-donating character of the bromine and chlorine atoms, while the LUMO is expected to be centered on the electron-withdrawing nitro group. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov These calculations would help in predicting how the molecule might interact with other chemical species.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -7.0 |

| LUMO Energy | ~ -2.5 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 |

Note: These values are hypothetical and serve as an example. Precise energies would be obtained from DFT calculations.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. nih.gov It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the ESP map would likely show negative potential around the oxygen atoms of the nitro and amide groups, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide group would exhibit a positive potential, indicating their potential for hydrogen bonding.

Molecular Dynamics Simulations for Conformational Stability and Dynamics in Various Environments

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations can model its behavior over time. nih.govresearchgate.net By simulating the movements of atoms and bonds, MD can provide insights into the conformational stability and dynamics of this compound in different environments, such as in a vacuum or in the presence of a solvent. researchgate.net These simulations would reveal how the molecule flexes and changes shape, and how its conformation is influenced by its surroundings. For instance, in a polar solvent, the molecule might adopt a conformation that maximizes the exposure of its polar groups to the solvent molecules.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analyses for Intermolecular Forces

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses are powerful tools for studying intermolecular forces. researchgate.netresearchgate.net QTAIM analyzes the electron density topology to identify bond critical points (BCPs) and characterize the nature of chemical bonds and non-covalent interactions. youtube.com NCI plots provide a visual representation of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, in three-dimensional space. up.ac.za

For this compound, these analyses would be crucial for understanding how molecules interact with each other in a solid state or in solution. They could identify and characterize potential hydrogen bonds involving the amide group and halogen bonds involving the bromine and chlorine atoms, which could play a significant role in the crystal packing and physical properties of the compound.

In Silico Mechanistic Pathway Predictions and Transition State Analysis

Computational methods can also be used to explore potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and the structures of the transition states. wikipedia.org Transition state theory can then be used to estimate the activation energies and reaction rates. wikipedia.org For example, one could investigate the mechanism of nucleophilic aromatic substitution on the benzene ring or the hydrolysis of the amide group. This type of analysis provides a detailed, atomistic understanding of the molecule's chemical reactivity.

Applications of 5 Bromo 4 Chloro 2 Nitrobenzamide in Academic Chemical Research

Role as a Key Building Block in the Synthesis of Complex Organic Architectures

The strategic placement of reactive sites on the 5-Bromo-4-chloro-2-nitrobenzamide molecule makes it a valuable starting material or intermediate in the construction of more intricate organic molecules. The presence of halogen atoms (bromine and chlorine) and a nitro group provides multiple handles for a variety of chemical transformations.

Nitro-substituted compounds are recognized as important building blocks for creating complex organic structures. nih.gov The nitro group is particularly versatile as it can be readily converted into other functional groups, such as amines, which are crucial for the synthesis of many biologically active molecules and pharmaceutical ingredients. frontiersin.org The diverse reactivity of nitro compounds in forming carbon-carbon and carbon-heteroatom bonds makes them ideal reagents for organic chemists. frontiersin.org

Similarly, the bromine and chlorine atoms on the aromatic ring can participate in a range of coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the assembly of complex molecular frameworks. The ability to selectively functionalize these halogen positions further enhances the utility of this compound as a versatile building block.

For instance, the related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, serves as a key intermediate in the synthesis of a family of SGLT2 inhibitors, which are promising therapeutic agents for diabetes. thieme-connect.comresearchgate.net This highlights the importance of the bromo-chloro substitution pattern on the benzene (B151609) ring for accessing medicinally relevant scaffolds. The synthesis of such complex molecules often involves a multi-step process where each functional group of the starting material is strategically manipulated. thieme-connect.comresearchgate.net

Utilization in the Preparation of Advanced Materials and Functional Molecules for Chemical Investigations

The unique electronic and structural features of this compound make it a candidate for incorporation into advanced materials and functional molecules. The presence of halogens and a nitro group can significantly influence the electronic properties, crystal packing, and intermolecular interactions of the resulting materials.

Research into related halogenated nitroaromatic compounds has shown their potential in the development of new materials with specific optical or electronic properties. For example, 5-Bromo-4-chloro-2-fluorobenzaldehyde is explored for its potential use in developing new materials with specific electronic or optical properties due to its halogenated nature.

The functional groups on this compound allow for its integration into larger molecular systems, such as polymers or macrocycles, through various chemical reactions. The resulting materials could exhibit interesting properties for applications in fields like electronics, optics, or sensor technology.

Development of Chemical Probes and Ligands for Fundamental Mechanistic Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function. bohrium.comnih.gov The development of high-quality chemical probes is crucial for understanding complex biological processes and for the validation of new drug targets. bohrium.comnih.gov

The structure of this compound provides a scaffold that can be chemically modified to create libraries of compounds for screening as potential chemical probes or ligands. The bromine and chlorine atoms offer sites for diversification, allowing for the synthesis of a range of derivatives with varying substituents. These derivatives can then be tested for their ability to bind to and modulate the activity of specific proteins.

The development of such probes often involves a detailed structure-activity relationship (SAR) study, where the effect of different chemical modifications on the binding affinity and selectivity of the probe is systematically investigated. For instance, in the development of probes for bromodomains, a class of proteins that recognize acetylated lysine (B10760008) residues, various chemical ligands are synthesized and characterized to assess their biological activity. nih.gov

Investigation of Solvent Effects and Thermodynamic Aspects of Chemical Processes in Solution

The study of solvent effects on chemical reactions is fundamental to understanding reaction mechanisms and optimizing reaction conditions. The polarity of the solvent can significantly influence the rate and outcome of a reaction by stabilizing or destabilizing the transition state and ground states of the reactants.

Infrared (IR) spectroscopy is a powerful technique for studying solvent effects on molecular vibrations. researchgate.net The frequency of the carbonyl stretching vibration in benzaldehyde (B42025) derivatives, for example, is sensitive to the surrounding solvent environment. researchgate.net By studying the IR spectra of this compound in a variety of solvents with different polarities, researchers can gain insights into the intermolecular interactions between the solute and the solvent molecules.

Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to model the solvent effects on the molecular structure and properties of this compound. These theoretical calculations, in conjunction with experimental data, can provide a detailed understanding of the thermodynamic aspects of chemical processes in solution. For example, studies on related compounds have investigated the variation of thermodynamic properties with temperature to determine reaction feasibility and the direction of equilibrium. nih.govdntb.gov.ua

Precursor in Catalyst Development and Ligand Design for Organic Reactions

Catalysts play a vital role in modern organic synthesis by accelerating chemical reactions and enabling the formation of desired products with high selectivity. The design and development of new catalysts and ligands are areas of active research.

The structure of this compound can serve as a starting point for the synthesis of novel ligands for metal-catalyzed reactions. The amide nitrogen and the oxygen of the carbonyl group can potentially coordinate to a metal center, while the aromatic ring can be further functionalized to tune the steric and electronic properties of the ligand.

For example, the development of ligands for asymmetric catalysis often involves the synthesis of chiral molecules that can induce enantioselectivity in a chemical reaction. The this compound scaffold could be modified to incorporate chiral auxiliaries, leading to the formation of new chiral ligands. The performance of these new ligands can then be evaluated in various catalytic reactions.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Scalable Synthetic Routes for 5-Bromo-4-chloro-2-nitrobenzamide

A primary hurdle in the widespread utilization of this compound is the development of synthetic pathways that are not only efficient but also environmentally benign and economically viable for large-scale production. Traditional multi-step syntheses of such polysubstituted aromatics often rely on harsh reagents and generate significant chemical waste.

Future research must focus on green chemistry principles to reimagine its synthesis. researchgate.netresearchgate.net This includes exploring solid-acid catalysts or milder nitrating agents to replace the conventional nitric and sulfuric acid mixture, which is hazardous and creates substantial waste streams. researchgate.net Similarly, developing selective, catalyst-driven halogenation methods that avoid the use of elemental bromine and chlorine would represent a significant advance. Methodologies like flow chemistry could offer enhanced control over reaction conditions, improve safety, and facilitate scalability. pharmtech.com

The journey from laboratory-scale synthesis to industrial production is fraught with challenges, including heat and mass transfer issues, which can lead to inconsistent product quality and the formation of impurities. pharmafeatures.comdrugdiscoverytrends.com A key objective will be to design a robust process that minimizes batch-to-batch variability and is adaptable to industrial equipment. contractpharma.com

Table 1: Comparison of a Hypothetical Traditional vs. a Proposed Green Synthetic Route

| Step | Traditional Route | Proposed Green & Scalable Route | Key Advantages of Green Route |

| Nitration | Concentrated H₂SO₄/HNO₃ | Solid acid catalyst (e.g., sulfated zeolite) with a milder nitrating agent. researchgate.net | Eliminates corrosive acid waste; catalyst is recyclable; improved regioselectivity. |

| Halogenation | Elemental Br₂ and Cl₂ with Lewis acid | N-halosuccinimides (NBS, NCS) with catalytic activation; photoredox catalysis. rsc.org | Avoids handling of highly toxic elemental halogens; milder reaction conditions. |

| Amidation | Conversion to acyl chloride with SOCl₂, followed by reaction with ammonia (B1221849). | Direct catalytic amidation of the corresponding carboxylic acid. | Reduces number of steps; avoids use of thionyl chloride; higher atom economy. |

| Process | Batch processing | Continuous flow processing. pharmtech.com | Superior heat and mass transfer; improved safety and consistency; easier scale-up. |

Exploration of Undiscovered Reactivity Patterns and Novel Derivatizations

The rich functionality of this compound offers a plethora of opportunities for chemical modification, yet its reactivity remains largely unexplored. A systematic investigation into its chemical behavior is essential for unlocking its potential as a versatile building block.

The electron-deficient nature of the aromatic ring, caused by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr), potentially allowing selective replacement of the halogen atoms. researchgate.netstackexchange.com The differential reactivity of the C-Br versus the C-Cl bond under various conditions (e.g., palladium-catalyzed cross-coupling reactions) is a critical area for study. Furthermore, the nitro group itself can be reduced to an amine, which not only dramatically alters the electronic properties of the ring but also provides a new site for derivatization. msu.edu This would transform the electron-withdrawing nature of the substituent into an electron-donating one, fundamentally changing its reactivity in subsequent electrophilic substitutions. libretexts.org

Future work should focus on creating a library of derivatives to explore structure-activity relationships. These derivatives could find applications in medicinal chemistry, where halogenated benzamides are known to be pharmacologically active, or in materials science. nih.govmdpi.com

Table 2: Potential Derivatization Reactions and Their Applications

| Reaction Type | Reagent/Conditions | Potential Product | Potential Application |

| Nitro Group Reduction | SnCl₂/HCl or Catalytic Hydrogenation (H₂/Pd-C) | 2-Amino-5-bromo-4-chlorobenzamide (B581720) | Precursor for heterocyclic synthesis (e.g., benzimidazoles); dyestuffs. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | 5-Aryl-4-chloro-2-nitrobenzamide | Organic electronics; functional polymers; medicinal scaffolds. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-4-chloro-2-nitrobenzamide derivative | Pharmaceutical intermediates; materials with optoelectronic properties. |

| Amide N-Alkylation/Arylation | Alkyl/Aryl halide, strong base | N-Substituted-5-bromo-4-chloro-2-nitrobenzamide | Modulating solubility and biological activity; building blocks for supramolecular structures. |

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, Thiolates | Alkoxy or thioether derivatives | Fine-tuning electronic properties for materials science; biological probes. |

Advanced Computational Modeling for Predictive Chemical Behavior and Design

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. grnjournal.us For a molecule like this compound, techniques such as Density Functional Theory (DFT) can offer profound insights. mdpi.comnih.gov

Future computational studies should aim to create a comprehensive electronic and structural profile of the molecule. This includes calculating key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict its behavior in electronic applications. mdpi.com Mapping the molecular electrostatic potential (MEP) can identify sites susceptible to electrophilic and nucleophilic attack, guiding synthetic derivatization. chemrxiv.org

Furthermore, computational modeling can be used to simulate reaction mechanisms, predict transition states, and calculate activation energies for its potential transformations. nih.gov This is particularly valuable for understanding the regioselectivity of substitution reactions on the complex aromatic ring. In silico screening of potential derivatives for desired properties (e.g., binding affinity to a biological target or charge-transport properties) can prioritize synthetic efforts, saving time and resources.

Table 3: Key Computational Parameters and Their Predictive Value

| Computational Parameter | Method | Predicted Property/Behavior | Significance for Research |

| HOMO/LUMO Energies | DFT, TD-DFT | Electron-donating/accepting ability, electronic band gap, UV-Vis absorption spectra. mdpi.com | Design for organic semiconductors, photocatalysts, and dyes. |

| Molecular Electrostatic Potential (MEP) | DFT | Sites for electrophilic and nucleophilic attack. chemrxiv.org | Predicts regioselectivity in chemical reactions; guides synthetic strategy. |

| Bond Dissociation Energies (BDE) | DFT | Relative stability of C-Br vs. C-Cl bonds. | Predicts selectivity in cross-coupling or substitution reactions. |

| Reaction Pathway Modeling | QM/MM, DFT | Transition state energies, reaction mechanisms. mdpi.comnih.gov | Elucidates complex reaction pathways; helps optimize reaction conditions. |

| Molecular Docking | Molecular Mechanics, QM/MM | Binding affinity and mode to biological targets. | In silico screening for potential pharmaceutical applications. |

Integration of this compound into Emerging Fields of Chemical Science for Fundamental Discoveries

The unique substitution pattern of this compound makes it a candidate for exploration in several emerging areas of chemistry. Moving beyond its role as a simple synthetic intermediate, future research should aim to integrate this molecule into functional chemical systems.

In supramolecular chemistry , the amide group is a well-known hydrogen bond donor and acceptor, capable of forming predictable, self-assembling structures like tapes or rosettes. researchgate.netresearchgate.net The influence of the bulky, polar nitro and halogen substituents on these assemblies is an unaddressed question. Investigating its self-assembly could lead to the development of novel gels, liquid crystals, or other soft materials. tue.nl

In materials science , the electron-deficient aromatic system, combined with the potential for derivatization through cross-coupling, makes it an attractive building block for organic electronics. Derivatives could be designed as n-type semiconductors or as components in thermally activated delayed fluorescence (TADF) emitters.

In medicinal chemistry and chemical biology , the core structure can serve as a scaffold for developing new therapeutic agents or probes. Nitroaromatic compounds are known to have bioactivity, and the halogen atoms provide vectors for further modification to optimize binding and pharmacokinetic properties. mdpi.comnih.gov For instance, the reduction of the nitro group under hypoxic conditions, a characteristic of some tumor environments, could be exploited for targeted drug release.

Table 4: Potential Applications in Emerging Fields

| Emerging Field | Potential Role of this compound | Key Molecular Features to Exploit |

| Supramolecular Chemistry | Building block for hydrogen-bonded networks and functional soft materials. ewadirect.com | Amide group (hydrogen bonding), aromatic ring (π-π stacking). researchgate.net |

| Organic Electronics | Scaffold for n-type organic semiconductors, host materials, or emitters. | Electron-deficient nitroaromatic core, modifiable halogen positions. |

| Medicinal Chemistry | Core structure for kinase inhibitors, antimicrobial, or anticancer agents. mdpi.com | Halogen atoms for tuning lipophilicity and target binding; nitro group for bioreductive activation. |

| Photocatalysis | Precursor for novel organic photoredox catalysts. rsc.org | Tunable electronic properties through derivatization of the nitroaromatic system. |

常见问题

Q. Critical Factors :

- Temperature : Excessive heat during nitration can lead to byproducts like dinitro derivatives.

- Catalyst Purity : Pd catalysts require rigorous purification to prevent side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency but may complicate isolation.

Q. Table 1: Synthetic Method Comparison

| Step | Reagents/Conditions | Yield Range | Purity Considerations |

|---|---|---|---|

| Bromination | NBS, FeCl₃, CH₂Cl₂, 25°C | 60–75% | Monitor via TLC for intermediates |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 50–65% | Quench with ice to halt reaction |

| Coupling (Advanced) | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 70–85% | Purify via column chromatography |

How can researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic methods?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, aromatic protons near nitro groups show downfield shifts (δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 292.89 g/mol) and isotopic patterns for Br/Cl .

- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity >98% by UV absorption at 254 nm .

Q. Advanced Techniques :

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, critical for polymorph studies.

- FT-IR : Nitro group stretching (~1520 cm⁻¹) and amide C=O (~1680 cm⁻¹) confirm functional groups .

What advanced computational approaches are employed to predict the reactivity and interaction mechanisms of this compound?

Q. Advanced Research Focus

- DFT Calculations : Models electrophilic aromatic substitution pathways to predict regioselectivity during halogenation/nitration .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF vs. THF) .

- Docking Studies : Screens potential biological targets (e.g., enzyme active sites) using software like AutoDock Vina, leveraging analogs with reported antifungal activity .

Q. Key Insights :

- Nitro groups increase electron-withdrawing effects, directing halogenation to meta/para positions.

- Steric hindrance from chloro substituents may slow coupling reactions .

How do researchers design experiments to investigate the biological activity of this compound while ensuring reproducibility?

Q. Basic Research Focus

- In Vitro Assays :

- Antimicrobial Testing : Agar diffusion assays (e.g., against E. coli) with concentrations 10–100 µM .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values .

- Controls : Include positive controls (e.g., ampicillin for antimicrobial tests) and solvent-only blanks.

Q. Advanced Methodologies :

Q. Reprodubility Tips :

- Standardize cell passage numbers and culture media batches.

- Pre-screen solvent (DMSO) concentrations to avoid false positives .

What strategies are recommended for resolving contradictions in reported data regarding the synthesis or activity of this compound?

Q. Advanced Research Focus

- Systematic Replication : Reproduce conflicting studies using identical reagents and equipment (e.g., same Pd catalyst lot) .

- Sensitivity Analysis : Vary one parameter (e.g., reaction time) while holding others constant to isolate discrepancies.

- Meta-Analysis : Compare HPLC/MS data across studies to identify purity-related anomalies .

Case Study :

If Compound A reports higher antimicrobial activity than Compound B:

Verify purity via HPLC and confirm stereochemistry.

Re-test bioactivity under standardized assay conditions.

Use computational models to assess binding affinity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。